molecular formula C19H19F3LiNO3 B1662628 Org 24598 lithium salt CAS No. 722456-08-8

Org 24598 lithium salt

Cat. No.: B1662628
CAS No.: 722456-08-8
M. Wt: 373.3 g/mol
InChI Key: VMQXVSNARQMSDL-UNTBIKODSA-M
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Description

Scientific Research Applications

Org 24598 lithium salt has a wide range of scientific research applications:

    Neuropharmacology: It is used to study the modulation of glycinergic neurotransmission and its effects on synaptic plasticity.

    Biochemistry: The compound is employed in research on glycine transporters and their role in various physiological processes.

    Medicine: this compound is investigated for its potential therapeutic applications in neurological disorders such as schizophrenia and chronic pain.

    Industry: The compound is used in the development of novel pharmaceuticals targeting glycine transporters

Safety and Hazards

According to the safety data sheet, Org 24598 lithium salt is not classified as a hazardous substance or mixture. In case of exposure, the recommended first aid measures include moving the person to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, flushing eyes with water if it comes in contact with eyes, and rinsing mouth with water if swallowed .

Future Directions

Org 24598 lithium salt has been withdrawn from sale and is superseded by Org 24598 (Cat. No. 4447) . This suggests that future research and applications may focus on the superseding compound.

Biochemical Analysis

Biochemical Properties

Org 24598 lithium salt plays a significant role in biochemical reactions. It interacts with the glycine transporter type 1 (GlyT1), inhibiting its function . This interaction affects the transport of glycine, a crucial amino acid involved in various metabolic processes.

Cellular Effects

The inhibition of GlyT1 by this compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating the transport of glycine, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to GlyT1, inhibiting its function . This inhibition can lead to changes in gene expression related to glycine transport and metabolism.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathway related to glycine transport . It interacts with GlyT1, which plays a crucial role in this pathway.

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via its interaction with GlyT1

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org 24598 lithium salt involves several key steps:

    Starting Materials: The synthesis begins with the preparation of the intermediate compound, 3-phenyl-3-[(4-trifluoromethyl)phenoxy]propylamine.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Lithium Salt Formation: The final step involves the formation of the lithium salt by reacting the N-methylated intermediate with lithium hydroxide in an aqueous medium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, reaction time, and solvent choice are carefully controlled to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Org 24598 lithium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, particularly at the phenoxy and phenyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

    Org 25543: Another GlyT1 inhibitor with a different chemical structure.

    ALX 5407: A potent GlyT1 inhibitor used in similar research applications.

Uniqueness: Org 24598 lithium salt is unique due to its specific chemical structure, which confers high selectivity and potency for GlyT1 inhibition. This makes it a valuable tool in neuropharmacological research and potential therapeutic development .

Properties

IUPAC Name

lithium;2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3.Li/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22;/h2-10,17H,11-13H2,1H3,(H,24,25);/q;+1/p-1/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQXVSNARQMSDL-UNTBIKODSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585244
Record name N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

722456-08-8
Record name N-Methyl-N-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-glycine lithium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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